molecular formula C32H46O9 B12810280 [6-[2,16-dihydroxy-9-(hydroxymethyl)-4,4,13,14-tetramethyl-3,11-dioxo-2,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-hydroxy-2-methyl-5-oxohept-3-en-2-yl] acetate

[6-[2,16-dihydroxy-9-(hydroxymethyl)-4,4,13,14-tetramethyl-3,11-dioxo-2,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-hydroxy-2-methyl-5-oxohept-3-en-2-yl] acetate

Cat. No.: B12810280
M. Wt: 574.7 g/mol
InChI Key: IHTCCHVMPGDDSL-UHFFFAOYSA-N
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Description

This compound is a highly functionalized cyclopenta[a]phenanthrene derivative characterized by multiple hydroxyl, methyl, and keto groups, as well as an acetate ester. The presence of a conjugated enone system (5-oxohept-3-en-2-yl) and acetylated hydroxyl groups may enhance solubility and metabolic stability compared to non-acetylated analogs .

Properties

IUPAC Name

[6-[2,16-dihydroxy-9-(hydroxymethyl)-4,4,13,14-tetramethyl-3,11-dioxo-2,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-hydroxy-2-methyl-5-oxohept-3-en-2-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H46O9/c1-17(34)41-27(2,3)12-11-23(37)31(8,40)25-21(36)14-29(6)22-10-9-18-19(13-20(35)26(39)28(18,4)5)32(22,16-33)24(38)15-30(25,29)7/h9,11-12,19-22,25,33,35-36,40H,10,13-16H2,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHTCCHVMPGDDSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(C)(C)C=CC(=O)C(C)(C1C(CC2(C1(CC(=O)C3(C2CC=C4C3CC(C(=O)C4(C)C)O)CO)C)C)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H46O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

574.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cucurbitacin A involves multiple steps, starting from simpler triterpenoid precursors. One common synthetic route includes the cyclization of squalene to form the cucurbitane skeleton, followed by various oxidation and functionalization reactions to introduce the characteristic functional groups of Cucurbitacin A . The reaction conditions typically involve the use of strong oxidizing agents and catalysts to achieve the desired transformations.

Industrial Production Methods

Industrial production of Cucurbitacin A is often achieved through extraction from natural sources, such as the roots, stems, and leaves of Cucurbitaceae plants. The extraction process involves solvent extraction using polar solvents like methanol or ethanol, followed by purification steps such as column chromatography to isolate Cucurbitacin A in its pure form .

Chemical Reactions Analysis

Structural Features Influencing Reactivity

Cucurbitacin A is a tetracyclic triterpenoid with functional groups critical for its chemical reactivity:

  • Hydroxyl groups at C-2, C-6, C-16, and C-25 (acetate ester).

  • Ketone groups at C-3 and C-11.

  • Double bond in the heptenyl side chain (C-3/C-4).

  • Acetate ester at C-25.

These moieties enable diverse reactions, including ester hydrolysis, oxidation, acetylation, and nucleophilic substitutions .

Ester Hydrolysis

The C-25 acetate group undergoes hydrolysis under acidic or basic conditions to yield cucurbitacin alcohol derivatives.

  • Conditions : KOH (1M) in MeOH/H₂O (1:1), 60°C, 4 hours.

  • Product : Deacetylated cucurbitacin A (IC₅₀: 12.5 μM against A549 cells) .

Acetylation and Acylation

Selective acetylation at C-16 hydroxyl enhances bioactivity:

  • Reagent : Acetic anhydride, pyridine (1:2 molar ratio), room temperature.

  • Product : 16-O-acetyl cucurbitacin A (IC₅₀: 6.8 nM, 2x potency vs. parent compound) .

Oxidation and Reduction

  • Ketone Reduction : NaBH₄ reduces C-3/C-11 ketones to secondary alcohols, altering cytotoxicity .

  • Oxidative Dehydration : PCC oxidizes C-6 hydroxyl to ketone, forming a conjugated dienone system (anti-proliferative activity reduced by 40%) .

Glycosylation

Glucuronidation at C-2 hydroxyl (phase II metabolism):

  • Enzyme : UGT1A1 (human liver microsomes).

  • Product : Cucurbitacin A-2-O-glucuronide (plasma half-life: 2.1 hours in rats) .

Metabolic Pathways

Cucurbitacin A undergoes hepatic and renal metabolism:

Phase Reaction Type Key Enzymes Metabolites
IHydrolysis, OxidationCYP3A4, CYP2D6Deacetylated, hydroxylated derivatives
IIGlucuronidationUGT1A1, UGT1A7Glucuronides (renal excretion)

Clearance : 85% renal excretion of glucuronides; 15% fecal elimination .

C-2 and C-16 Co-Modification

Simultaneous esterification at C-2 and C-16 enhances solubility:

  • Reagents : Propionyl chloride, DMAP, DCE (60°C).

  • Product : 2,16-Dipropionyl cucurbitacin A (aqueous solubility: 12 mg/mL vs. 0.5 mg/mL for parent) .

Side-Chain Functionalization

Radical-mediated alkylation of the heptenyl side chain:

  • Conditions : AIBN, DMF, 80°C.

  • Product : C-24 allyl derivative (IC₅₀: 4.2 μM against HepG2 cells) .

Reaction Optimization Insights

  • Steric Hindrance : C-9 and C-13 methyl groups limit reactivity at the tetracyclic core .

  • Solvent Effects : DMF enhances acylation yields (95%) vs. THF (72%) .

  • Catalysts : Pd₂(dba)₃ improves coupling efficiency in Suzuki-Miyaura reactions (yield: 88%) .

Biological Activity Correlation

Derivative Modification Site Activity (IC₅₀)
16-O-AcetylC-166.8 nM (A549)
DeacetylatedC-2512.5 μM (A549)
2,16-DipropionylC-2/C-168.4 nM (HepG2)

Enhanced cytotoxicity correlates with increased lipophilicity (logP: 3.2 for 16-acetyl vs. 1.8 for parent) .

Scientific Research Applications

The compound [6-[2,16-dihydroxy-9-(hydroxymethyl)-4,4,13,14-tetramethyl-3,11-dioxo-2,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-hydroxy-2-methyl-5-oxohept-3-en-2-yl] acetate has garnered attention in various scientific fields due to its unique structural properties and potential applications. This article explores its applications in pharmaceuticals , agriculture , and biotechnology , supported by relevant case studies and data.

Anticancer Activity

Recent studies have indicated that compounds similar to This compound exhibit significant anticancer properties. For instance:

  • Case Study 1 : A derivative of this compound was tested against various cancer cell lines and demonstrated a dose-dependent inhibition of cell proliferation. The mechanism was attributed to the induction of apoptosis through the mitochondrial pathway .

Anti-inflammatory Effects

The compound has also shown promise in reducing inflammation markers.

  • Case Study 2 : In vitro studies revealed that the compound inhibited the production of pro-inflammatory cytokines in human cell lines. This suggests potential therapeutic applications for inflammatory diseases .

Pesticidal Properties

Research has explored the use of this compound as a natural pesticide.

  • Case Study 3 : Field trials demonstrated that formulations containing this compound effectively reduced pest populations while being safe for beneficial insects. The mode of action involved disrupting the hormonal systems of target pests .

Plant Growth Promotion

Additionally, it has been noted for its ability to enhance plant growth.

  • Case Study 4 : Experiments showed that application of the compound resulted in increased biomass and yield in crops such as tomatoes and cucumbers. This effect is hypothesized to be due to improved nutrient uptake facilitated by the compound .

Drug Delivery Systems

The complex structure of this compound lends itself well to drug delivery applications.

  • Case Study 5 : Researchers have developed nanoparticles using this compound as a carrier for targeted drug delivery. The results indicated enhanced bioavailability and controlled release profiles for encapsulated drugs .

Biocatalysis

The unique properties of this compound have also been investigated for use in biocatalysis.

  • Case Study 6 : Enzymatic reactions facilitated by derivatives of this compound showed increased efficiency in converting substrates into desired products under mild conditions .

Summary Table of Applications

Application AreaSpecific Use CaseObservations
PharmaceuticalsAnticancer activityInduced apoptosis in cancer cell lines
Anti-inflammatory effectsReduced pro-inflammatory cytokines
AgriculturePesticidal propertiesEffective pest control without harming beneficial insects
Plant growth promotionIncreased biomass and crop yields
BiotechnologyDrug delivery systemsEnhanced bioavailability and controlled release
BiocatalysisIncreased efficiency in enzymatic reactions

Mechanism of Action

The mechanism of action of Cucurbitacin A involves the inhibition of key signaling pathways in cells. One of the primary targets is the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, which plays a crucial role in cell proliferation and survival . By inhibiting this pathway, Cucurbitacin A can induce apoptosis and inhibit the growth of cancer cells. Additionally, Cucurbitacin A has been shown to generate reactive oxygen species (ROS), leading to oxidative stress and cell death .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Similarity Analysis

Using Tanimoto and Dice similarity coefficients (common metrics for molecular fingerprint comparisons), the compound shares key structural motifs with:

  • Ganoderic acids (e.g., ganoderic acid DM, Me, and A): These triterpenoids exhibit anticancer activity via cell cycle arrest and apoptosis induction . The target compound’s cyclopenta[a]phenanthrene core and hydroxyl/methyl substitutions align with ganoderic acids, but its acetyl group and additional keto moieties distinguish it.
  • PubChem CID 12971690: A related cyclopenta[a]phenanthrene derivative with an acetylated side chain, though lacking the conjugated enone system .

Table 1: Structural and Functional Comparison

Property Target Compound Ganoderic Acid DM PubChem CID 12971690
Molecular Weight ~700 (estimated) 572.7 454.6
Key Functional Groups Acetate, enone, 3 keto groups Carboxylic acid, hydroxyl Acetate, hydroxyl
Solubility (Predicted) Moderate (logP ~3.5) Low (logP ~5.2) Moderate (logP ~4.1)
Bioactivity Hypothesized anticancer Anticancer (G1 phase arrest) Undocumented
Computational and Experimental Insights
  • Similarity Clustering: Chemical space networking (based on Murcko scaffolds and Morgan fingerprints) places this compound in a cluster with other acetylated triterpenoids, suggesting shared chemotype-driven bioactivity .
  • Docking Affinity Variability: Minor structural differences, such as the enone system, significantly alter binding interactions. For example, ganoderic acid DM’s carboxylic acid group forms strong hydrogen bonds with HDAC8, while the target compound’s acetate may exhibit weaker polar interactions .
  • Activity Cliffs: Unlike ganoderic acids, the acetylated side chain and additional keto groups may create “activity cliffs” (high structural similarity but divergent potency) due to altered interactions with targets like STAT3 or NF-κB .

Key Research Findings

Metabolic Stability: The acetyl group in the target compound may reduce first-pass metabolism compared to ganoderic acids, as observed in similar acetylated steroids .

Selectivity Profiles: Computational models (e.g., SwissSimilarity) suggest lower off-target effects against kinases like p38 MAPK compared to non-acetylated analogs, likely due to steric hindrance from the enone system .

Bioactivity Correlation : Hierarchical clustering of bioactivity profiles (NCI-60 dataset) links this compound to apoptosis-inducing agents, though its exact mechanism requires validation .

Biological Activity

The compound [6-[2,16-dihydroxy-9-(hydroxymethyl)-4,4,13,14-tetramethyl-3,11-dioxo-2,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-hydroxy-2-methyl-5-oxohept-3-en-2-yl] acetate is a complex organic molecule with potential biological activities. This article aims to synthesize existing research findings regarding its biological properties and mechanisms of action.

Chemical Structure and Properties

The compound features a multi-ring structure with multiple hydroxyl groups and a characteristic acetate moiety. Its molecular formula is C30H44O7C_{30}H_{44}O_{7}, and it has a molecular weight of approximately 500.67 g/mol. The presence of multiple functional groups suggests a potential for diverse biological interactions.

Anticancer Activity

Recent studies have indicated that derivatives of similar compounds exhibit significant anticancer properties. For instance, compounds with similar structural motifs have been shown to induce apoptosis in cancer cell lines through the modulation of various signaling pathways such as the PI3K/Akt and MAPK pathways .

CompoundCell LineIC50 (µM)Mechanism
Compound AMCF-7 (breast cancer)5.0Apoptosis induction
Compound BHeLa (cervical cancer)3.5Cell cycle arrest
Compound CA549 (lung cancer)4.0ROS generation

Antimicrobial Activity

The compound's structural features may also confer antimicrobial properties. Research has shown that related compounds exhibit activity against various bacterial strains including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways .

Anti-inflammatory Effects

Compounds similar to [6-[2,16-dihydroxy...] have been studied for their anti-inflammatory effects. In vitro studies demonstrated that these compounds can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages .

The biological activity of this compound may be attributed to several mechanisms:

  • Receptor Modulation : The compound may act as an agonist or antagonist at specific receptors involved in cell signaling pathways.
  • Enzyme Inhibition : It could inhibit enzymes critical for cancer cell proliferation or microbial survival.
  • Oxidative Stress Induction : Similar compounds have been shown to induce oxidative stress in target cells leading to apoptosis.

Case Studies

  • Study on Anticancer Activity : A study conducted by Elsoy et al. evaluated the anticancer effects of structurally related compounds on various cancer cell lines. They reported that certain derivatives exhibited IC50 values as low as 3 µM against aggressive cancer types .
  • Antimicrobial Efficacy : In another study focusing on antimicrobial properties, compounds structurally similar to [6-[2,16-dihydroxy...] demonstrated significant activity against MRSA with IC50 values ranging from 2 to 5 µM .

Q & A

Q. What are the recommended methods for synthesizing this compound in a laboratory setting?

The synthesis typically involves multi-step organic reactions, including esterification, oxidation, and stereoselective cyclization. A general protocol may start with functionalizing the cyclopenta[a]phenanthrene core via hydroxylation and methylation, followed by controlled oxidation to introduce ketone groups. The acetate moiety is introduced via acetylation under anhydrous conditions using acetic anhydride. Key steps require inert atmospheres (e.g., N₂) to prevent oxidation of sensitive hydroxyl groups. Reaction progress should be monitored via TLC and HPLC to ensure intermediate purity .

Q. How can researchers confirm the structural integrity and purity of the compound post-synthesis?

  • X-ray crystallography : Resolve stereochemical ambiguities and confirm the cyclopenta[a]phenanthrene backbone conformation .
  • High-resolution mass spectrometry (HRMS) : Verify molecular formula accuracy.
  • NMR spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions and detect impurities. For example, the acetate methyl group typically appears as a singlet near δ 2.1 ppm in 1H^1H-NMR .
  • HPLC : Assess purity (>95% recommended) using a C18 column and UV detection at 254 nm .

Q. What precautions are necessary for handling this compound to ensure experimental safety?

  • Storage : Keep in a desiccator at 2–8°C to prevent hydrolysis of the acetate group .
  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Avoid skin contact due to potential irritant properties (data limited; assume precaution) .
  • Ventilation : Perform reactions in a fume hood to minimize inhalation of dust/aerosols .

Advanced Research Questions

Q. How can conflicting crystallographic and spectroscopic data regarding the compound’s conformation be resolved?

Discrepancies between X-ray structures (e.g., bond angles in the cyclopenta[a]phenanthrene core) and computational models may arise from crystal packing effects or solvent interactions. To resolve these:

  • Perform DFT calculations (e.g., B3LYP/6-31G*) to compare optimized gas-phase conformers with crystallographic data .
  • Use variable-temperature NMR to detect dynamic conformational changes in solution .
  • Validate via synchrotron-based crystallography to improve resolution of electron density maps .

Q. What strategies optimize the yield of this compound in multi-step synthetic routes?

  • Protecting groups : Temporarily mask hydroxyl groups (e.g., with tert-butyldimethylsilyl ethers) during oxidation steps to prevent side reactions .
  • Catalytic systems : Employ transition-metal catalysts (e.g., Pd/C for hydrogenation) to enhance stereochemical control in cyclization steps .
  • Solvent selection : Use polar aprotic solvents (e.g., DMF) for acetylation to improve reaction kinetics .
  • Workup protocols : Implement flash chromatography with gradient elution (hexane/EtOAc) to isolate intermediates efficiently .

Q. What analytical approaches are recommended to study the compound’s stability under varying experimental conditions?

  • Accelerated stability testing : Expose the compound to stressors (40°C/75% RH for 4 weeks) and monitor degradation via LC-MS. Look for hydrolysis products (e.g., free hydroxyl groups) .
  • Kinetic studies : Use 1H^1H-NMR to track acetate group hydrolysis rates in buffered solutions (pH 2–12) at 25°C .
  • Thermogravimetric analysis (TGA) : Determine decomposition temperatures under nitrogen/air atmospheres .

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